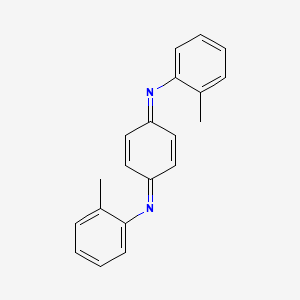
(Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone is a chemical compound known for its unique structure and reactivity. It contains both a phosphoryl group and an isocyanate group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of (Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone typically involves the reaction of diphenylphosphoryl chloride with 4-isocyanato-3,5-dimethylphenylmethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
(Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of (Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea and carbamate linkages. The phosphoryl group can participate in phosphorylation reactions, modifying the activity of target molecules.
Comparison with Similar Compounds
Similar compounds to (Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone include:
3,4-Dimethylphenyl isocyanate: This compound has a similar isocyanate group but lacks the phosphoryl group, making it less versatile in certain reactions.
Diphenylphosphoryl chloride: This compound contains the phosphoryl group but lacks the isocyanate group, limiting its reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of both phosphoryl and isocyanate groups, allowing it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
492470-44-7 |
|---|---|
Molecular Formula |
C22H18NO3P |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
diphenylphosphoryl-(4-isocyanato-3,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C22H18NO3P/c1-16-13-18(14-17(2)21(16)23-15-24)22(25)27(26,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14H,1-2H3 |
InChI Key |
AHFCXAVRISCANH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=O)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


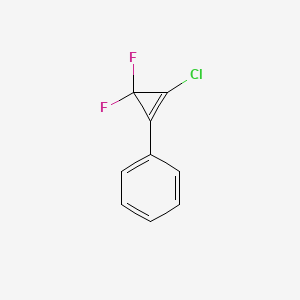
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
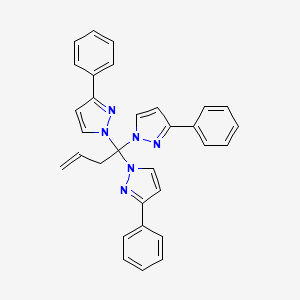
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
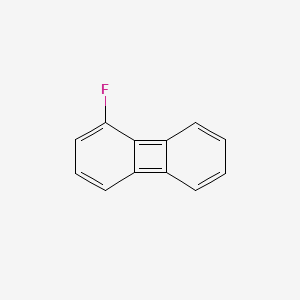
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)

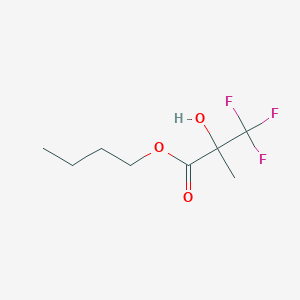
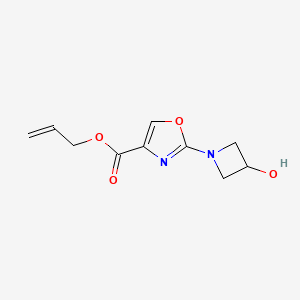
![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)
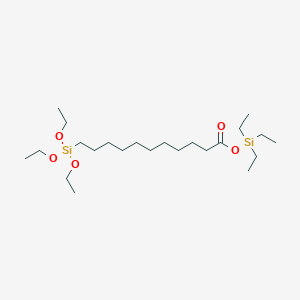
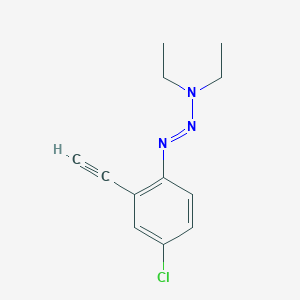
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
